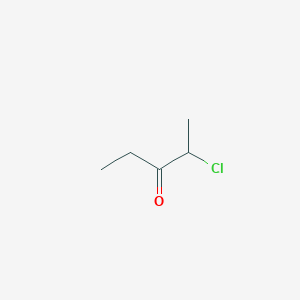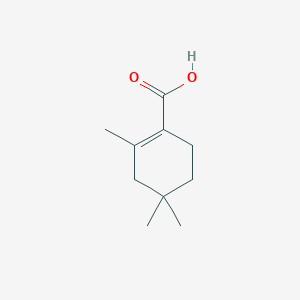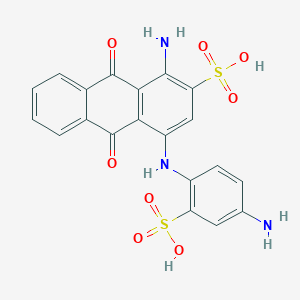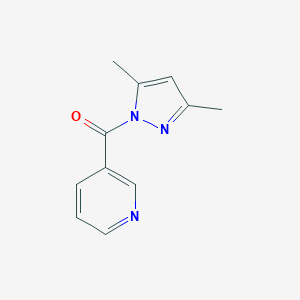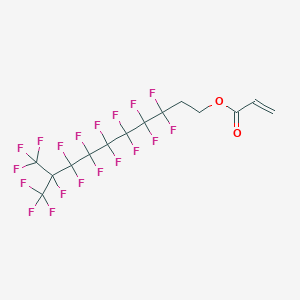![molecular formula C11H16O3Si B101134 Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 18001-14-4](/img/structure/B101134.png)
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound that is commonly used in scientific research. It is a derivative of benzoic acid, which is a widely used preservative in the food industry. The compound has a number of interesting properties that make it useful in a variety of applications.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is not well understood. However, it is thought to act as a protecting group for carboxylic acids and alcohols. This means that it can be used to selectively protect certain functional groups in a molecule, allowing other reactions to occur without interfering with those functional groups.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester. However, it is not believed to have any significant toxic effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester in lab experiments is its ability to selectively protect certain functional groups in a molecule. This allows for more efficient and targeted synthesis reactions. However, the compound is not very soluble in water, which can limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester. One area of interest is in the development of new synthesis reactions that use the compound as a protecting group. Another area of interest is in the use of the compound in GC-MS analysis, where it could be used to improve the detection of certain organic compounds. Finally, there is potential for the compound to be used in the development of new drugs or other therapeutic agents.
Méthodes De Synthèse
The synthesis of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester involves the reaction of benzoic acid with trimethylsilyl chloride and then with methanol. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Applications De Recherche Scientifique
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has a number of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, where it is used to protect carboxylic acids and alcohols. It is also used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of organic compounds.
Propriétés
Numéro CAS |
18001-14-4 |
|---|---|
Nom du produit |
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester |
Formule moléculaire |
C11H16O3Si |
Poids moléculaire |
224.33 g/mol |
Nom IUPAC |
methyl 2-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C11H16O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H,1-4H3 |
Clé InChI |
WYRJFTUIUJWTAZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
SMILES canonique |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



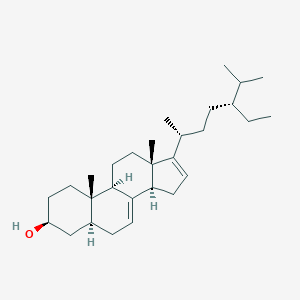
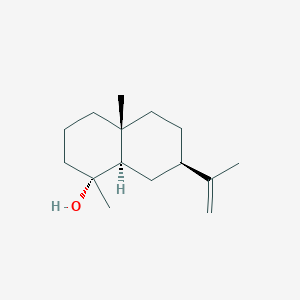
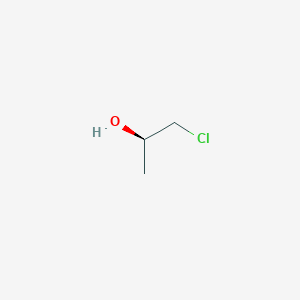
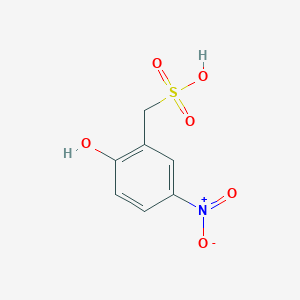
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
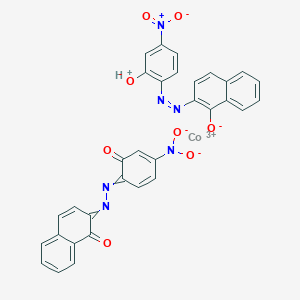
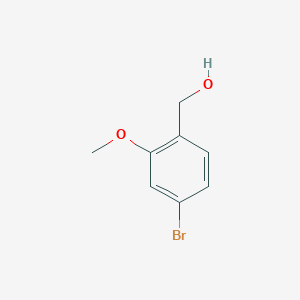
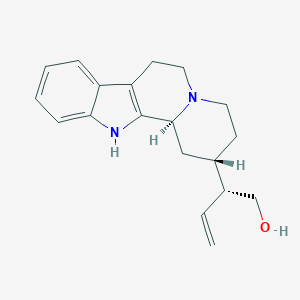
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
